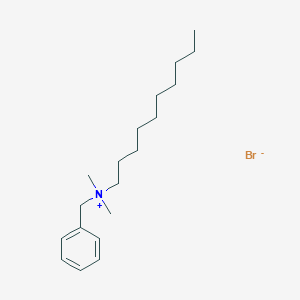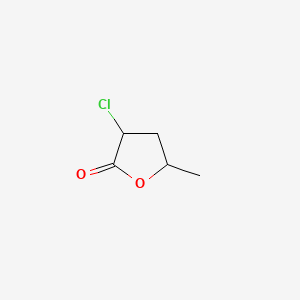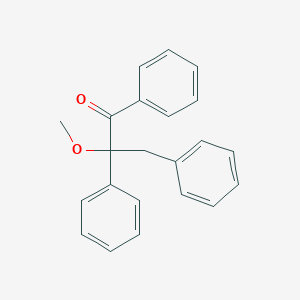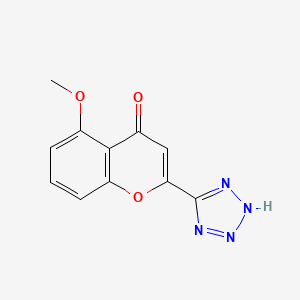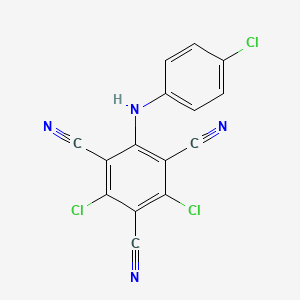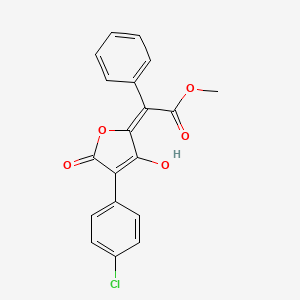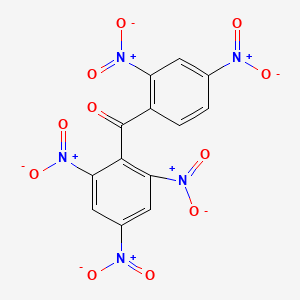![molecular formula C15H32O2SSn B14681377 Methyl [(tributylstannyl)sulfanyl]acetate CAS No. 31614-63-8](/img/structure/B14681377.png)
Methyl [(tributylstannyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(tributylstannyl)sulfanyl]acetate is an organotin compound characterized by the presence of a stannyl group attached to a sulfanyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(tributylstannyl)sulfanyl]acetate typically involves the reaction of tributylstannyl compounds with sulfanyl acetate derivatives. One common method involves the use of tributylstannylmethanol, which is prepared by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as butyllithium . The resulting tributylstannylmethanol can then be reacted with methyl acetate under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl [(tributylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin compounds.
Wissenschaftliche Forschungsanwendungen
Methyl [(tributylstannyl)sulfanyl]acetate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of Methyl [(tributylstannyl)sulfanyl]acetate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These reactions are facilitated by the electron-rich nature of the stannyl group, which can interact with various molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Methyl [(2-oxopropyl)sulfanyl]acetate: A related compound with a different functional group attached to the sulfanyl acetate moiety.
Eigenschaften
CAS-Nummer |
31614-63-8 |
|---|---|
Molekularformel |
C15H32O2SSn |
Molekulargewicht |
395.2 g/mol |
IUPAC-Name |
methyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/3C4H9.C3H6O2S.Sn/c3*1-3-4-2;1-5-3(4)2-6;/h3*1,3-4H2,2H3;6H,2H2,1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
YPLIVLHJYQJWIL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


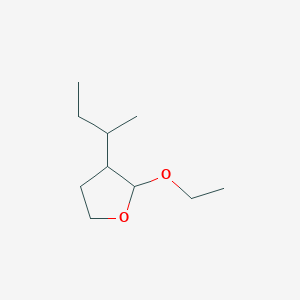
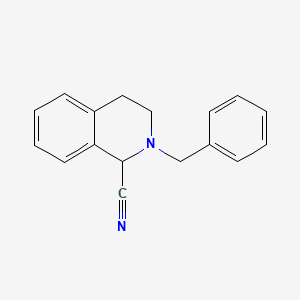
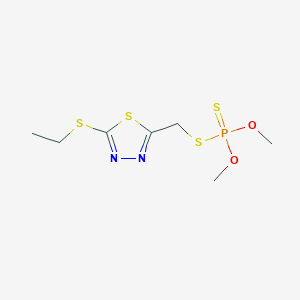
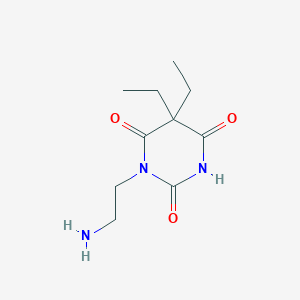
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

